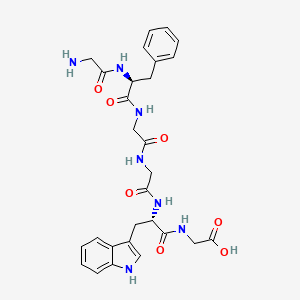![molecular formula C17H11BrO2 B14613809 Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- CAS No. 59835-54-0](/img/structure/B14613809.png)
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- is an organic compound with the molecular formula C13H9BrO. It is also known as 4-Bromobenzophenone. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a furan ring through a methanone group. The compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- can be synthesized through several methods. One common method involves the reaction of 4-bromobenzoyl chloride with 2-furyl lithium. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- often involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- involves its interaction with various molecular targets. The bromine atom and the furan ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- can be compared with other similar compounds such as:
4-Bromobenzophenone: Similar in structure but lacks the furan ring.
4-Bromoacetophenone: Contains a bromine atom and a phenyl ring but has an acetyl group instead of a methanone group.
2-Furyl(4-bromophenyl)methanone: Similar structure but with different positioning of the furan ring.
The uniqueness of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- lies in its specific arrangement of the bromine atom, phenyl ring, and furan ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
59835-54-0 |
|---|---|
Fórmula molecular |
C17H11BrO2 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
[5-(4-bromophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11BrO2/c18-14-8-6-12(7-9-14)15-10-11-16(20-15)17(19)13-4-2-1-3-5-13/h1-11H |
Clave InChI |
QEZSYLOYDQWHMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)

![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)




phosphanium iodide](/img/structure/B14613819.png)
